3-Methyloxane-3-carbaldehyde

Catalog No.
S13788822
CAS No.
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyloxane-3-carbaldehyde

Product Name

3-Methyloxane-3-carbaldehyde

IUPAC Name

3-methyloxane-3-carbaldehyde

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-7(5-8)3-2-4-9-6-7/h5H,2-4,6H2,1H3

InChI Key

AXDPXRARTRGNJK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCOC1)C=O

3-Methyloxane-3-carbaldehyde, with the chemical formula C5_5H8_8O2_2 and CAS number 99419-31-5, is a compound characterized by its unique oxetane structure. It features a five-membered ring containing an oxygen atom and a carbonyl group (aldehyde) attached to the carbon adjacent to the ring. This compound has garnered interest due to its potential applications in organic synthesis and its intriguing chemical properties.

, particularly those involving nucleophilic addition to the carbonyl group. Common reactions include:

  • Nucleophilic Addition: The aldehyde group can react with nucleophiles such as alcohols or amines to form hemiacetals or imines, respectively.
  • Oxidation: Under oxidative conditions, the aldehyde can be converted into carboxylic acids.
  • Reduction: The aldehyde can also be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

These reactions are essential for synthesizing more complex organic molecules from 3-methyloxane-3-carbaldehyde.

Several methods can be employed to synthesize 3-methyloxane-3-carbaldehyde:

  • Ring-opening Reactions: Starting from appropriate oxetanes, ring-opening reactions can yield 3-methyloxane derivatives that can be further oxidized to form the aldehyde.
  • Aldol Condensation: This method involves the condensation of ketones or aldehydes followed by dehydration to form compounds that can be converted into 3-methyloxane-3-carbaldehyde through subsequent reactions.
  • Direct Oxidation: If starting materials with suitable functional groups are available, direct oxidation of alcohols or other precursors may also yield this compound.

The applications of 3-methyloxane-3-carbaldehyde are primarily found in organic synthesis and pharmaceuticals. Potential uses include:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Flavor and Fragrance Industry: Compounds with similar structures are often used in flavoring and fragrance formulations due to their pleasant odors.

Interaction studies concerning 3-methyloxane-3-carbaldehyde focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in biological systems and synthetic pathways.

Key points of interest include:

  • Reactivity with Amines: The formation of imines through reaction with primary amines could lead to biologically active compounds.
  • Potential Toxicity: As with many aldehydes, there may be concerns regarding toxicity and reactivity with proteins, necessitating thorough safety evaluations.

Several compounds share structural similarities with 3-methyloxane-3-carbaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
3-Methyloxetane-3-carboxylic acid28562-68-70.82Contains a carboxylic acid group
Methyl 2,2-dimethyl-3-oxopropanoate13865-20-80.71Features additional methyl groups
Ethyl 2-formyl-3-oxopropanoate80370-42-90.62Contains an ethyl group instead of methyl
Tetrahydropyran-4-carbaldehyde50675-18-80.56Contains a six-membered ring
Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate94994-25-90.55Bicyclic structure

The uniqueness of 3-methyloxane-3-carbaldehyde lies in its specific oxetane structure combined with an aldehyde functional group, which distinguishes it from other similar compounds that may have different functional groups or ring structures.

XLogP3

0.4

Hydrogen Bond Acceptor Count

2

Exact Mass

128.083729621 g/mol

Monoisotopic Mass

128.083729621 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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